Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiazole ring through cyclization reactions. Common reagents used in these reactions include thioamides, α-haloketones, and ethyl chloroformate. The reaction conditions usually involve heating under reflux with appropriate solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents and reaction conditions is crucial to minimize by-products and ensure scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Uniqueness
Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its dual thiazole rings make it particularly interesting for research in medicinal chemistry .
Properties
Molecular Formula |
C17H15N3O3S2 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
ethyl 2-[(2-methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H15N3O3S2/c1-3-23-16(22)12-9-24-17(19-12)20-15(21)14-13(18-10(2)25-14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,19,20,21) |
InChI Key |
NOPJTJGZBFSKMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(N=C(S2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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